Home > Products > Screening Compounds P10418 > 3-[3-(Diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
3-[3-(Diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione -

3-[3-(Diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Catalog Number: EVT-4099455
CAS Number:
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Compound Description: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a chemical compound primarily used as a brominating agent and an oxidizing agent. It serves as a more stable and easier-to-handle source of bromine compared to elemental bromine. []
  • Relevance: DBDMH shares the core 5,5-dimethyl-2,4-imidazolidinedione ring structure with 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. The key difference lies in the substituents at the 1 and 3 positions of the ring. While DBDMH possesses bromine atoms at these positions, 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has a 3-(diethylamino)-2-hydroxypropyl group at the 3 position and a hydrogen atom at the 1 position. []

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Compound Description: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a compound often utilized for its antimicrobial properties. It acts as a source of chlorine and finds applications in disinfection and sanitation. []
  • Relevance: Similar to DBDMH, DCDMH also possesses the core 5,5-dimethyl-2,4-imidazolidinedione ring system found in 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. DCDMH features chlorine atoms at the 1 and 3 positions of the ring, in contrast to the 3-(diethylamino)-2-hydroxypropyl and hydrogen substituents present in 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. []

3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolidinedione (BCDMH)

  • Compound Description: 3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolidinedione (BCDMH) is a chemical compound valued for its ability to act as a source of both bromine and chlorine. It finds applications as a disinfectant, fungicide, and oxidizing agent. []
  • Relevance: BCDMH, like the previous two compounds, shares the 5,5-dimethyl-2,4-imidazolidinedione ring system with 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. It possesses a bromine atom at the 3 position and a chlorine atom at the 1 position. This contrasts with the 3-(diethylamino)-2-hydroxypropyl and hydrogen substituents at the corresponding positions in 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. []

1,3-Bis(dodecylimino)-5,5-dimethyl-2,4-imidazolidinedione (DDID)

  • Compound Description: 1,3-Bis(dodecylimino)-5,5-dimethyl-2,4-imidazolidinedione (DDID) is a novel long-chain alkyl bonding agent. Studies have demonstrated its strong interaction with RDX, making it a potential candidate for use in propellant formulations. []
  • Relevance: Both DDID and 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione are built upon the 5,5-dimethyl-2,4-imidazolidinedione core structure. The difference lies in the substituents at the 1 and 3 positions. DDID features dodecylimino groups at both positions, whereas 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has a 3-(diethylamino)-2-hydroxypropyl group at position 3 and a hydrogen atom at position 1. []

1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione

  • Compound Description: This compound is mentioned as an antimicrobial active compound in a patent for a composition containing benzyl alcohol derivatives and other antimicrobial agents. []
  • Relevance: Similar to the other related compounds, 1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione shares the central 5,5-dimethyl-2,4-imidazolidinedione ring structure with 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. It has hydroxymethyl groups at positions 1 and 3 of the ring. This differs from the substituents in 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, which has a 3-(diethylamino)-2-hydroxypropyl group at position 3 and a hydrogen at position 1. []

5,5-dimethyl-3[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione

  • Compound Description: This compound is described as an antiandrogen in a patent for a therapeutic agent. It is used alongside a specific peptide for treating and preventing menstrual pain and precocious puberty. []
  • Relevance: This compound, while structurally distinct from 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione in terms of its substituents, also contains the 5,5-dimethyl-2,4-imidazolidinedione core structure. []

3-{4-[4-hydroxyphenyl 9-1-piperazinyl]phenyl}-5,5-dimethyl-1-(1-methyl-2-oxopropyl)-(2,4-imidazolidinedione)

  • Compound Description: This compound serves as an example of a synthetic intermediate used in the preparation of imidazole- or triazole-based antimicrobial agents. These agents are particularly effective against vaginal candidosis. []
  • Relevance: This compound shares the 5,5-dimethyl-2,4-imidazolidinedione ring system with 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, highlighting the significance of this core structure in various medicinal chemistry applications. []

Properties

Product Name

3-[3-(Diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

IUPAC Name

3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C12H23N3O3/c1-5-14(6-2)7-9(16)8-15-10(17)12(3,4)13-11(15)18/h9,16H,5-8H2,1-4H3,(H,13,18)

InChI Key

NVZJRQFSGFQQHN-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CN1C(=O)C(NC1=O)(C)C)O

Canonical SMILES

CCN(CC)CC(CN1C(=O)C(NC1=O)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.